molecular formula C21H32ClN7O2S B13731444 4-[[[9-(5-Diethylaminopentan-2-yl)purin-6-yl]amino]methyl]benzenesulfonamide CAS No. 21267-92-5

4-[[[9-(5-Diethylaminopentan-2-yl)purin-6-yl]amino]methyl]benzenesulfonamide

Cat. No.: B13731444
CAS No.: 21267-92-5
M. Wt: 482.0 g/mol
InChI Key: CXSRHEAYWQREAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[[9-(5-Diethylaminopentan-2-yl)purin-6-yl]amino]methyl]benzenesulfonamide is a complex organic compound with the molecular formula C21H31N7O2S and a molecular weight of 482.04248 g/mol. This compound is known for its unique structure, which includes a purine base linked to a benzenesulfonamide group through a diethylaminopentan-2-yl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[[9-(5-Diethylaminopentan-2-yl)purin-6-yl]amino]methyl]benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 9-(5-diethylaminopentan-2-yl)purine with a benzenesulfonamide derivative under specific conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

4-[[[9-(5-Diethylaminopentan-2-yl)purin-6-yl]amino]methyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the yield and purity of the products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-[[[9-(5-Diethylaminopentan-2-yl)purin-6-yl]amino]methyl]benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[[[9-(5-Diethylaminopentan-2-yl)purin-6-yl]amino]methyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-[[[9-(5-Diethylaminopentan-2-yl)purin-6-yl]amino]methyl]benzenesulfonamide include:

  • This compound hydrochloride
  • This compound sulfate

Uniqueness

The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of molecular targets. This versatility makes it valuable in various scientific and industrial applications.

Properties

CAS No.

21267-92-5

Molecular Formula

C21H32ClN7O2S

Molecular Weight

482.0 g/mol

IUPAC Name

4-[[[9-[5-(diethylamino)pentan-2-yl]purin-6-yl]amino]methyl]benzenesulfonamide;hydrochloride

InChI

InChI=1S/C21H31N7O2S.ClH/c1-4-27(5-2)12-6-7-16(3)28-15-26-19-20(24-14-25-21(19)28)23-13-17-8-10-18(11-9-17)31(22,29)30;/h8-11,14-16H,4-7,12-13H2,1-3H3,(H2,22,29,30)(H,23,24,25);1H

InChI Key

CXSRHEAYWQREAB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCC(C)N1C=NC2=C(N=CN=C21)NCC3=CC=C(C=C3)S(=O)(=O)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.